Fexofenadine hydrochloride
Overview
Description
Fexofenadine hydrochloride is a second-generation antihistamine used primarily to alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It is a selective peripheral H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, thus minimizing sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fexofenadine hydrochloride typically involves the reduction of a carboxylate derivative, followed by hydrolysis with a base such as alkali metal hydroxides to obtain the carboxylic acid derivative . Another method involves the use of intermediates that undergo specific reactions to form fexofenadine .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving fexofenadine and citric acid in ethanol, followed by drying under reduced pressure to remove ethanol. The dry product is then mixed with microcrystalline cellulose and polyvinylpolypyrrolidone, and finally tabletted with magnesium stearate .
Chemical Reactions Analysis
Types of Reactions: Fexofenadine hydrochloride primarily undergoes substitution reactions due to its structure. It does not readily participate in oxidation or reduction reactions under normal physiological conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include alkali metal hydroxides for hydrolysis and ethanol for dissolution .
Major Products Formed: The major product formed from the synthesis of this compound is the carboxylic acid derivative, which is then converted to the hydrochloride salt for pharmaceutical use .
Scientific Research Applications
Fexofenadine hydrochloride is extensively used in scientific research due to its antihistamine properties. It is used to study allergic reactions and their management in both clinical and experimental settings . Additionally, it is employed in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion . Its safety profile makes it a preferred choice for studying the effects of antihistamines on cognitive and psychomotor functions .
Mechanism of Action
Fexofenadine hydrochloride exerts its effects by selectively antagonizing the H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking histamine from binding to these receptors, it prevents the cascade of allergic symptoms such as sneezing, itching, and hives . The compound does not cross the blood-brain barrier significantly, which reduces the risk of sedation .
Comparison with Similar Compounds
- Cetirizine
- Loratadine
- Desloratadine
- Levocetirizine
Comparison: Fexofenadine hydrochloride is unique among second-generation antihistamines due to its minimal sedative effects and its rapid onset of action . Compared to cetirizine, this compound is associated with less drowsiness . Loratadine and desloratadine also have minimal sedative effects, but this compound is preferred for its quicker relief of symptoms .
Properties
CAS No. |
153439-40-8 |
---|---|
Molecular Formula |
C32H40ClNO4 |
Molecular Weight |
538.1 g/mol |
IUPAC Name |
hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
InChI Key |
RRJFVPUCXDGFJB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl |
Canonical SMILES |
[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-] |
Appearance |
White to Off-White Solid |
melting_point |
190-192 °C |
Key on ui other cas no. |
153439-40-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
71.8 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Allegra alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol fexofenadine fexofenadine hydrochloride MDL 16,455A MDL 16.455 MDL 16455 MDL-16455 Telfast |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of fexofenadine hydrochloride?
A1: this compound acts as a selective histamine H1-receptor antagonist. [, , , ] This means it blocks the action of histamine, a chemical mediator involved in allergic reactions, at the H1 receptor site. [, , , , , ]
Q2: What are the downstream effects of this compound binding to H1 receptors?
A2: By blocking histamine binding to H1 receptors, this compound inhibits the cascade of events that lead to allergy symptoms, such as sneezing, runny nose, itchy eyes, and skin reactions. [, , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C32H39NO4 • HCl, and its molecular weight is 551.1 g/mol. [, , ]
Q4: How is this compound typically characterized using spectroscopic techniques?
A4: Infrared (IR) spectroscopy is commonly employed for the identification of this compound. [] The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific functional groups within the molecule, allowing for its identification and differentiation from other compounds. [, , ]
Q5: Has the stability of this compound been evaluated under various stress conditions?
A5: Yes, studies have assessed the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , ]
Q6: What is the impact of excipients on the stability of this compound in solid dosage forms?
A6: Research has explored the compatibility of this compound with various pharmaceutical excipients commonly used in orally disintegrating tablets. [] Fourier transform infrared spectroscopy (FT-IR) analysis indicated good compatibility with excipients such as diluents, disintegrants, glidants, sweeteners, flavors, colors, and lubricants. []
Q7: What is the bioavailability of this compound and factors affecting it?
A7: While this compound is almost completely absorbed from the gastrointestinal tract, its bioavailability is approximately 45% due to hepatic first-pass metabolism. []
Q8: How does the pharmacokinetic profile of this compound differ in pediatric patients compared to adults?
A8: Studies have shown that children, especially those under 6 years old, exhibit lower oral clearance of this compound compared to adults, necessitating dose adjustments based on age and weight. []
Q9: What are the primary clinical indications for this compound?
A9: this compound is clinically indicated for the relief of symptoms associated with seasonal allergic rhinitis (hay fever) and chronic idiopathic urticaria (hives). [, , , , , , , ]
Q10: Have clinical trials compared the efficacy and safety of this compound to other antihistamines?
A10: Yes, multiple clinical trials have compared this compound to other antihistamines, such as cetirizine and ketotifen. [, , , , , , , , , ] These studies have demonstrated comparable efficacy in relieving allergy symptoms but with a more favorable safety profile for fexofenadine, particularly regarding sedative effects. [, , , , , , , , , ]
Q11: What formulation strategies have been explored to enhance the delivery and bioavailability of this compound?
A11: To improve its delivery and bioavailability, various formulation strategies have been investigated for this compound, including:
- Transdermal patches: These aim to bypass the first-pass metabolism and provide sustained drug delivery. []
- Microsponge technology: This technique enhances the drug's solubility and allows for controlled release formulations. []
- Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the solubility and dissolution rate of poorly water-soluble drugs like this compound, potentially leading to enhanced bioavailability. []
Q12: What analytical techniques are commonly employed for the quantification of this compound in pharmaceutical formulations?
A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of this compound. [, , , , ]
Q13: Are there alternative analytical methods for the determination of this compound?
A13: Yes, alternative analytical methods have been developed for the determination of this compound, including:
- UV spectrophotometry: This method utilizes the drug's absorbance of ultraviolet light for quantification. [, ]
- Conductometric titration: This method relies on the change in electrical conductivity of a solution upon the addition of a titrant that reacts with the drug. []
- Potentiometry: This technique utilizes ion-selective electrodes to measure the potential difference across a membrane, allowing for the determination of drug concentration. []
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